molecular formula C9H15N3 B13269231 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine

Cat. No.: B13269231
M. Wt: 165.24 g/mol
InChI Key: WQCZWDLEPORFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a member of the 2-aminopyrimidine family, it serves as a versatile scaffold for the development of novel therapeutic agents. This family of compounds is known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The 2-aminopyrimidine core is a privileged structure found in several approved drugs, such as the anticancer agents imatinib, palbociclib, and ribociclib, underscoring its fundamental role in drug discovery . Recent studies highlight the specific potential of 2-aminopyrimidine derivatives as potent enzyme inhibitors. Research has demonstrated that structurally similar compounds exhibit strong inhibitory activity against enzymes like β-glucuronidase, an emerging target associated with conditions such as colon cancer and urinary tract infections . The inhibitory potency is highly dependent on the substituents on the pyrimidine ring; for instance, alkyl chain length at the 4-position has been shown to significantly influence bioactivity . Furthermore, 2-amino-4,6-diarylpyrimidine analogues have been synthesized and identified as potential inhibitors targeting chronic myeloid leukemia cells, specifically inhibiting the ABL1 kinase . The mechanism of action for 2-aminopyrimidines typically involves targeted molecular interactions with enzyme active sites. In silico studies of analogous compounds reveal that they can form stable hydrogen bonds and hydrophobic interactions with key amino acid residues, which is crucial for their inhibitory effect . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-ethyl-6-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-4-7-5-8(6(2)3)12-9(10)11-7/h5-6H,4H2,1-3H3,(H2,10,11,12)

InChI Key

WQCZWDLEPORFHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine typically involves the condensation of appropriate aldehydes or ketones with amidines. One common method involves the reaction of 4-ethyl-6-(iso-propyl)pyrimidine-2-carbaldehyde with ammonia or an amine under basic conditions . Another approach is the cyclization of β-diketones with guanidine derivatives .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the formation of intermediate compounds. These methods may use catalysts such as zinc chloride or copper salts to facilitate the cyclization reactions . The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacement of the ethyl group at C4 with chloro (as in CAS 73576-33-7) increases molecular weight due to chlorine’s higher atomic mass but reduces steric bulk compared to ethyl.
  • Bioactivity Implications : Bulky iso-propyl groups (as in C6) are associated with reduced inhibitory activity in some contexts. For example, in γ-carboline conjugates, iso-propyl-substituted compounds (e.g., C-1h) exhibited lower BChE inhibition (IC₅₀ = 2.79 µM) compared to ethyl-substituted analogues (IC₅₀ = 1.36 µM) .

Biological Activity

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C9H12N4
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : 2-amino-4-ethyl-6-(propan-2-yl)pyrimidine

The unique combination of substituents on the pyrimidine ring influences its biological properties, making it a subject of interest for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-amino-4-ethyl-6-(iso-propyl)pyrimidine. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Key Enzymes : Some derivatives have been identified as potent inhibitors of enzymes involved in cancer progression, such as β-glucuronidase. For instance, a related compound demonstrated an IC50 value of 2.8 µM, indicating strong inhibitory activity against this enzyme .
  • Induction of Apoptosis : Certain pyrimidine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. For example, compounds exhibiting IC50 values in the range of 0.87–12.91 µM against MCF-7 breast cancer cells showed significant growth inhibition compared to standard treatments like 5-Fluorouracil .

Antimicrobial Activity

Pyrimidines also exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

  • Broad-Spectrum Activity : Studies suggest that derivatives can act as bacterial topoisomerase inhibitors, which are crucial for bacterial DNA replication. This mechanism provides a pathway for developing new antibiotics targeting resistant strains .
  • Minimum Inhibitory Concentration (MIC) : Research indicates varying MIC values across different bacterial species, with some compounds showing enhanced activity against Gram-negative pathogens .

Other Biological Activities

Beyond anticancer and antimicrobial effects, 2-amino-4-ethyl-6-(iso-propyl)pyrimidine derivatives have been investigated for several other activities:

  • Antioxidant Properties : Some studies report antioxidant activities, which are beneficial in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, suggesting possible roles in treating metabolic disorders .

Case Studies and Research Findings

Several case studies have explored the biological activity of related pyrimidine derivatives:

StudyCompoundActivityIC50 Value
Compound 24β-glucuronidase Inhibition2.8 µM
Compound 65Anticancer (MCF-7)0.87–12.91 µM
Compound 6Antibacterial (Gram-negative)Varies

These findings underscore the potential of pyrimidine derivatives, including 2-amino-4-ethyl-6-(iso-propyl)pyrimidine, in drug development.

Q & A

Q. What synthetic methodologies are recommended for producing 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves condensation reactions between β-diketones and guanidine derivatives or nucleophilic substitution on pre-functionalized pyrimidine cores. For example, 2-Amino-4-hydroxy-6-methylpyrimidine is synthesized via cyclization of ethyl acetoacetate with guanidine carbonate under alkaline conditions . For the ethyl and iso-propyl substituents in 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine, alkylation or Grignard reactions could introduce these groups. Optimization may include:
  • Temperature control (e.g., 80–120°C for cyclization) .
  • Catalysts like NaOH or KOH for deprotonation .
  • Solvent selection (e.g., ethanol or DMF for polar intermediates) .
    Yield and purity can be monitored via HPLC or TLC, with recrystallization in ethanol/water mixtures for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity. For example, the amino group at position 2 and ethyl/iso-propyl groups at positions 4/6 produce distinct splitting patterns in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C9_9H16_{16}N4_4) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies, as seen in related pyrimidine structures .

Q. What safety protocols are critical for handling pyrimidine derivatives in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation or moisture absorption .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste if chlorinated reagents are used .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. For example:
  • Reactivity with Electrophiles : The amino group at position 2 is electron-rich, making it prone to acylations or alkylations .
  • Metal Coordination : Pyrimidine derivatives often act as ligands; DFT can simulate binding affinities for transition metals (e.g., Pd or Cu) in catalytic cycles .
    Software like Gaussian or ORCA, combined with crystallographic data from related compounds, validates computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine analogs?

  • Methodological Answer :
  • Systematic SAR Studies : Vary substituents (e.g., replacing ethyl with methyl or phenyl groups) to isolate structural contributors to activity .
  • Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays with IC50_{50} values) to minimize variability .
  • Meta-Analysis : Cross-reference data from databases like PubChem or ChEMBL, ensuring exclusion of non-validated sources (e.g., BenchChem) .

Q. How does regioselectivity impact the functionalization of 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine?

  • Methodological Answer : Regioselectivity in substitution reactions is influenced by steric and electronic factors:
  • Electron-Donating Groups : The amino group at position 2 directs electrophiles to positions 5 or 6, while iso-propyl at position 6 creates steric hindrance .
  • Directed Metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) can deprotonate specific positions for further functionalization .
    Monitoring via 1^1H NMR kinetics or in situ IR spectroscopy helps track reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.